molecular formula C8H16N4O2 B2357306 tert-butyl N-[(2S)-2-azidopropyl]carbamate CAS No. 677028-27-2

tert-butyl N-[(2S)-2-azidopropyl]carbamate

Cat. No. B2357306
CAS RN: 677028-27-2
M. Wt: 200.242
InChI Key: FDOYGAKJURINKV-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-butyl N-[(2S)-2-azidopropyl]carbamate” is a chemical compound that is likely to be used in scientific research. It is an amine protected, difunctional reagent employed in the synthesis of phosphatidyl ethanolamines and ornithine .


Synthesis Analysis

The synthesis of “tert-butyl N-[(2S)-2-azidopropyl]carbamate” involves the use of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) . The Boc group activates the aziridine for Anionic Ring-Opening Polymerizations (AROP) and allows the synthesis of low-molecular-weight poly(BocAz) chains .


Chemical Reactions Analysis

The tert-butyl carbamate undergoes palladium-catalyzed cross-coupling reaction with various aryl (Het) halides . It is also involved in the anionic ring-opening polymerization of N-sulfonylaziridines to form poly(N-sulfonylaziridines) .

Scientific Research Applications

Mechanism of Action

The tert-butyl carbamate becomes protonated. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine. Protonation of amine under the acidic conditions provides the product as the TFA salt .

Safety and Hazards

The tert-butyl carbamate is a Class 2 hazardous substance with high explosion hazard. The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol . It is advised to avoid ingestion and inhalation, and to use personal protective equipment/face protection .

Future Directions

The tert-butyl carbamate has potential applications in various fields, from organic synthesis to drug discovery. It can play a larger role in the activation of aziridines in anionic polymerization and in the synthesis of polyimines .

properties

IUPAC Name

tert-butyl N-[(2S)-2-azidopropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4O2/c1-6(11-12-9)5-10-7(13)14-8(2,3)4/h6H,5H2,1-4H3,(H,10,13)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOYGAKJURINKV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CNC(=O)OC(C)(C)C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(2S)-2-azidopropyl]carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.